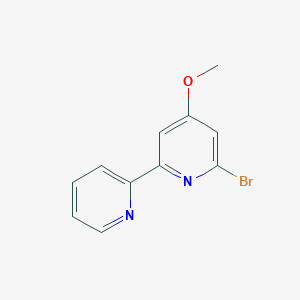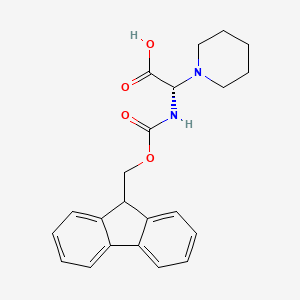phosphanium bromide CAS No. 81658-46-0](/img/structure/B13139527.png)
[(2S)-3-Hydroxy-2-methylpropyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of recyclable catalysts and solvents also makes the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols.
Applications De Recherche Scientifique
Chemistry
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the role of stereochemistry in biochemical processes.
Medicine
The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry
In the industrial sector, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH exerts its effects through interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH
- 3-HYDROXY-2-METHYLPROPYL-TRIPH (racemic mixture)
- 2-METHYLPROPYL-TRIPH
Uniqueness
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH, the (S)-(-) form may exhibit different biological activities and reactivity profiles. The racemic mixture, on the other hand, lacks the stereospecificity that is crucial for certain applications.
Propriétés
Numéro CAS |
81658-46-0 |
|---|---|
Formule moléculaire |
C22H24BrOP |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m0./s1 |
Clé InChI |
KLRCNKUKJUSLOA-FYZYNONXSA-M |
SMILES isomérique |
C[C@@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
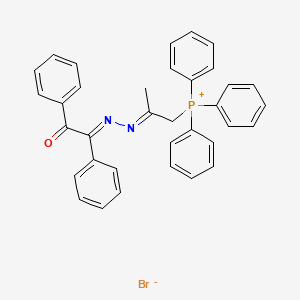
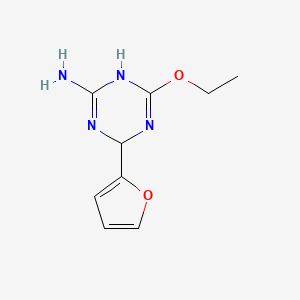
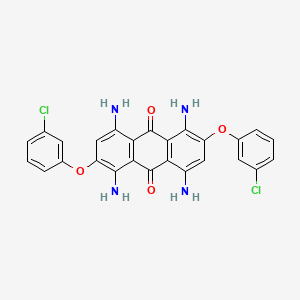

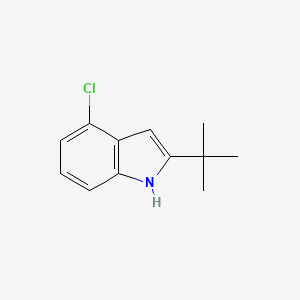
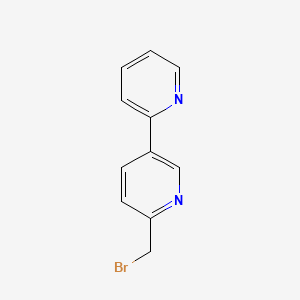
![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

